2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone
Description
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is a pyridazinone derivative characterized by a hydroxypropyl group at the 2-position and a 4-chlorophenoxy substituent at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects .
Properties
CAS No. |
69024-94-8 |
|---|---|
Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |
InChI Key |
VZKLKIJFGVOYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4,5-Dihalopyridazin-3(2H)-one derivatives serve as key intermediates for substitution reactions at the 4- and 5-positions, which can be adapted for 6-position substitution.
- 4-Chlorophenol or its derivatives are used to introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution.
- 2-Hydroxypropyl substituent is introduced typically by alkylation or substitution reactions using appropriate hydroxypropyl halides or epoxides.
Cyclocondensation of Ketoacids/Ketoesters with Hydrazine
The pyridazinone ring can be constructed by cyclocondensation of hydrazine hydrate with β-substituted ketoacids or ketoesters bearing the desired substituents or their precursors.
- For 2-(2-hydroxypropyl) substitution, a suitable ketoacid or ketoester with a 2-hydroxypropyl side chain can be used.
- The reaction is typically carried out under reflux in ethanol or other suitable solvents.
- The resulting dihydropyridazine intermediate is then dehydrogenated (e.g., using bromine in acetic acid) to yield the pyridazinone core.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate + β-ketoacid/ketoester, reflux ethanol | 60–90 | Forms pyridazinone core |
| 2 | Dehydrogenation | Br2 in AcOH or other oxidants | 70–85 | Converts dihydropyridazine to pyridazinone |
| 3 | Nucleophilic aromatic substitution | Pyridazinone halide + 4-chlorophenol + base, 70–120°C | 75–95 | Introduces 6-(4-chlorophenoxy) group |
| 4 | Alkylation/substitution | Pyridazinone + 2-hydroxypropyl halide/epoxide + base | 50–80 | Introduces 2-(2-hydroxypropyl) group |
Research Findings and Optimization Notes
- The choice of base (triethylamine, KOH) and solvent (isopropanol, ethanol) significantly affects the yield and purity of the substituted pyridazinones.
- Low-temperature addition of nucleophiles to dihalopyridazinones minimizes side reactions and by-product formation.
- Oxidation steps to convert thioethers to sulfones can be performed with hydrogen peroxide or m-chloroperbenzoic acid, providing options for further functionalization.
- The cyclocondensation approach allows for structural diversity by varying the ketoacid/ketoester starting materials, enabling tailored substitution at the 2-position.
- Copper-catalyzed nucleophilic aromatic substitution enhances coupling efficiency for phenoxy substitution.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone core or the chlorophenoxy group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(2-oxopropyl)-6-(4-chlorophenoxy)-3-pyridazinone or 2-(2-carboxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone.
Reduction: Reduced derivatives of the pyridazinone core or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
The compound 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Case Study : Research indicated that derivatives of pyridazinones exhibit anti-inflammatory and analgesic properties. For instance, a study demonstrated that modifications to the pyridazinone ring could enhance anti-inflammatory activity in murine models .
Agricultural Chemistry
Due to its chlorophenoxy group, this compound may have applications in agricultural chemistry, particularly as a herbicide or pesticide.
- Data Table: Herbicidal Activity
Cosmetic Formulations
The compound's properties are also explored in cosmetic formulations due to its potential skin benefits.
- Case Study : In cosmetic science, formulations containing similar pyridazinones have shown effectiveness in skin hydration and barrier repair. The incorporation of such compounds can enhance the stability and efficacy of cosmetic products .
Biochemical Research
In biochemical assays, the compound has been utilized to study enzyme interactions and metabolic pathways.
- Case Study : A study explored how pyridazinone derivatives could serve as enzyme inhibitors, providing insights into metabolic regulation mechanisms .
Data Summary: Toxicity Studies
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Chronic Toxicity | Under investigation |
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypropyl and chlorophenoxy groups may play a role in modulating the compound’s activity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Effects on Pharmacological Activity
Pyridazinone derivatives exhibit activity modulation based on substituent type and position. Key comparisons include:
Key Observations :
- The 4-chlorophenoxy group in the target compound may enhance metabolic stability compared to phenyl or methylpropyl substituents, as halogenated aromatics often resist oxidative degradation .
- The hydroxypropyl group differentiates it from piperazine-linked derivatives (e.g., Murty et al.’s anticancer agents), which rely on basic side chains for cellular uptake . This may reduce off-target toxicity but limit kinase inhibition efficacy.
Pharmacokinetic and Physicochemical Properties
- For example, 6-phenyl-3-pyridazinone derivatives exhibit logP ~2.5, whereas the target compound may approach logP ~1.8–2.0 .
- Metabolic Stability: Chlorinated phenoxy groups are less prone to CYP450-mediated metabolism than methyl or methoxy substituents, suggesting prolonged half-life .
Structural Analogues with Reported Data
6-(4-Methylphenoxy)-3-pyridazinone (Piaz et al., 1996): Demonstrated antinociceptive activity via opioid receptor modulation (ED₅₀ = 15 mg/kg) . The 4-chloro substitution in the target compound may enhance affinity for non-opioid targets (e.g., prostaglandin synthases).
4,5-Dihydro-4-(2-methylpropyl)-6-phenyl-3(2H)-pyridazinone (chem960.com , 2025): A commercial analog with unspecified activity, highlighting the structural diversity of pyridazinones in drug discovery .
Biological Activity
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone, a compound belonging to the pyridazinone class, has gained attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory and anticancer effects, alongside other biological activities. The synthesis, mechanisms of action, and relevant case studies are also discussed.
- Chemical Name : this compound
- CAS Number : 69024-94-8
- Molecular Formula : C12H14ClN3O3
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have reported its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 48 | Induces autophagy without apoptosis |
| HepG2 (Liver) | 0.71 | Cytotoxicity observed |
| HCT116 (Colon) | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| MCF-7 (Breast) | 3.3 | Significant cytotoxicity |
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, it has been shown to inhibit CDK2 activity, which is crucial for cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Autophagy Induction : The compound promotes autophagy in cancer cells, which can lead to cell death in certain contexts.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, particularly SubG1/G1, which is critical for preventing the proliferation of cancer cells.
- Kinase Inhibition : The compound inhibits cyclin-dependent kinases (CDKs), which play a vital role in cell cycle progression and are often dysregulated in cancer .
Study 1: Antitumor Efficacy
A study assessed the efficacy of various derivatives of pyridazinones, including this compound, against A549 and HepG2 cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 48 µM for A549 cells and 0.71 µM for HepG2 cells, showcasing its potential as a lead compound for further development .
Study 2: Mechanistic Insights
In another investigation, the compound's ability to induce autophagy was highlighted. It was found to activate autophagic pathways without triggering apoptosis in NCIH460 cells, suggesting a unique mechanism that could be exploited for therapeutic purposes in cancer treatment .
Q & A
Spectroscopy :
- IR : Identify hydroxyl (3200–3500 cm⁻¹) and pyridazinone carbonyl (~1650 cm⁻¹) stretches.
- NMR : Analyze ¹H/¹³C signals for the chlorophenoxy (δ 7.2–7.4 ppm) and hydroxypropyl (δ 1.2–1.4 ppm) groups .
X-ray crystallography : Resolve 3D structure for absolute configuration confirmation, as demonstrated for related chlorophenoxy-pyridazinone analogs .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodological Answer :
Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with fluorophenyl or methyl groups) to assess impact on bioactivity .
Biological assays : Test analogs against target receptors (e.g., cardioactive or antiplatelet pathways) using in vitro models (e.g., platelet aggregation assays) .
Computational modeling : Perform molecular docking to predict binding affinities to enzymes like arachidonic acid 15-lipoxygenase, leveraging tools like AutoDock Vina .
- Data Contradiction Analysis : If bioactivity varies unexpectedly, compare synthetic yields, purity, and stereochemistry across batches to rule out experimental artifacts .
Q. How can computational methods enhance the design of derivatives with improved metabolic stability?
- Methodological Answer :
Virtual screening : Use Bayesian classifier models to prioritize derivatives with favorable ADMET properties (e.g., low hepatotoxicity) .
Metabolic prediction : Apply software like ADMET Predictor™ to simulate phase I/II metabolism, focusing on hydroxylation or glucuronidation sites in the hydroxypropyl group.
Dynamics simulations : Run MD simulations to assess stability of the chlorophenoxy-pyridazinone scaffold in physiological pH conditions .
Q. What experimental approaches resolve contradictions in reported biological activities of pyridazinone derivatives?
- Methodological Answer :
Comparative assays : Replicate studies using standardized protocols (e.g., identical cell lines or enzyme concentrations) to isolate variables .
Structural verification : Re-analyze disputed compounds via X-ray crystallography to confirm if structural deviations (e.g., tautomerism) explain divergent results .
Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
